molecular formula C15H14N4O2 B6467232 N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640954-83-0

N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467232
CAS No.: 2640954-83-0
M. Wt: 282.30 g/mol
InChI Key: IUKFRTAQOUDCAU-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640954-83-0) is a chemical compound with the molecular formula C15H14N4O2 and a molecular weight of 282.30 g/mol . This imidazo[1,2-b]pyridazine derivative is of significant interest in medicinal chemistry and drug discovery research. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in pharmaceutical development, known for its potential in targeting various biological pathways . Related compounds within this structural class have demonstrated promising biological activities in preliminary research, including highly potent antimycobacterial properties against Mycobacterium tuberculosis and Mycobacterium marinum , as well as sub-nanomolar efficacy against protozoal parasites such as Giardia lamblia . Furthermore, structural analogs have been investigated as inhibitors of key enzymes like phosphodiesterases (PDEs) and kinases, highlighting the versatility of this core structure for exploring new therapeutic targets . Researchers can utilize this compound as a key intermediate or building block for the synthesis and optimization of novel bioactive molecules. It is supplied with detailed analytical data to ensure quality and support research reproducibility. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-9-19-14(16-10)7-6-13(18-19)15(20)17-11-4-3-5-12(8-11)21-2/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKFRTAQOUDCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and antimycobacterial effects. This article explores the biological activity of this compound based on recent studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapies.

Anticancer Activity

Recent studies have demonstrated the efficacy of various imidazo[1,2-b]pyridazine derivatives, including this compound, against several cancer cell lines. For instance:

  • In vitro Studies : A study evaluated the anticancer activity of a series of pyridazines against T-47D (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the nanomolar range.
CompoundCell LineIC50 (nM)Mechanism
11lT-47D20.1CDK2 inhibition
11mMDA-MB-23143.8Induction of apoptosis

These findings suggest that compounds like this compound can effectively target cancer cells while sparing non-tumorigenic cells, thus enhancing their therapeutic potential .

Antimycobacterial Activity

In addition to anticancer properties, this compound has shown promise in combating mycobacterial infections. A study focused on a series of imidazo[1,2-b]pyridazine derivatives revealed that certain compounds exhibited potent activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL.

CompoundMtb MIC90 (µg/mL)Mtb MIC90 (µM)
1a13.02
2a0.51.44

This highlights the potential for these compounds to serve as effective antimycobacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. SAR studies indicate that modifications at specific positions on the imidazo[1,2-b]pyridazine scaffold can enhance potency and selectivity against targeted enzymes or pathogens.

Key Findings:

  • Substituents at C6 : The presence of various substituents at this position can modulate the compound's binding affinity to CDK2.
  • Methoxy Group : The methoxy group at C3 has been associated with improved solubility and bioavailability.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Breast Cancer Model : In vivo studies using xenograft models demonstrated significant tumor reduction upon treatment with this compound compared to control groups.
    • Tumor volume reduction was noted to be approximately 60% after four weeks of treatment.
  • Mycobacterial Infection Model : Another study investigated the efficacy of this compound in a murine model infected with Mtb, showing a marked decrease in bacterial load in treated animals compared to untreated controls.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. A series of derivatives based on the imidazo[1,2-b]pyridazine scaffold, including N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, were evaluated for their efficacy against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). The structure-activity relationship analysis indicated that specific substitutions on the phenyl and pyridazine rings significantly influenced antimicrobial potency. Compounds with a methoxy group at C3 and a phenyl moiety at C2 exhibited promising activity with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Mtb .

Potential Anticancer Properties

The imidazo[1,2-b]pyridazine derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that these compounds may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is required to elucidate the specific molecular targets and pathways involved in their anticancer effects.

Synthesis and Structural Insights

The synthesis of this compound involves several steps, including the formation of the imidazo[1,2-b]pyridazine core followed by amide coupling reactions. The compound's structural integrity and purity are critical for its biological activity, which is typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis Overview:

  • Step 1: Formation of the imidazo[1,2-b]pyridazine scaffold.
  • Step 2: Introduction of the methoxyphenyl group via electrophilic substitution.
  • Step 3: Amide bond formation to yield the final product.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure of this compound can enhance its biological activity. Key findings include:

  • The presence of electron-donating groups (e.g., methoxy) at specific positions on the phenyl ring improves antimycobacterial potency.
  • Variations in substituents at the C6 position can modulate both solubility and biological activity.
CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mm MIC90 (μg/mL)
1aBnOPh10.5
1b3-MeO-BnO4-F-Ph11
2aBnSPh0.50.25
3aBnNMePh10.5

Case Study: Antimycobacterial Efficacy

A study conducted by Moraski et al. demonstrated that certain derivatives of this compound displayed significant activity against Mtb with MIC values indicating strong potential for further development as therapeutic agents against tuberculosis .

Case Study: Anticancer Activity

In another investigation focusing on cancer cell lines, researchers observed that modifications to the imidazo[1,2-b]pyridazine scaffold led to enhanced cytotoxicity against specific cancer types. The study suggested that these compounds might serve as lead candidates for developing new anticancer therapies.

Comparison with Similar Compounds

Core Modifications

  • Fluorine’s small size may reduce steric hindrance compared to methoxy .
  • N-(4-Chloro-2-Fluorophenyl)-2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide ():
    The cyclopropyl group at position 2 introduces rigidity, which could improve metabolic stability. The chloro and fluoro substituents on the phenyl ring may enhance interactions with halogen-bonding regions in enzymes like kinases .

Carboxamide vs. Ester Derivatives

  • Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate ():
    Replacement of the carboxamide with an ester group reduces polarity, likely decreasing aqueous solubility. However, esters are prone to hydrolysis, making the carboxamide derivative (target compound) more metabolically stable .

Heterocyclic Additions

  • However, the added bulk may reduce cell permeability .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Pharmacological Impact Reference
N-(3-Methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide C₁₅H₁₅N₄O₂ 291.31 3-methoxyphenyl, methyl Enhanced solubility; moderate lipophilicity
N-(4-Chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide C₁₇H₁₅ClFN₄O 352.78 Cyclopropyl, 4-Cl-2-F-phenyl Improved metabolic stability; halogen bonding
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate C₉H₈ClN₃O₂ 225.63 Ethyl ester, chloro Lower solubility; metabolic liability
2-Cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide C₁₈H₁₈N₄O 306.36 Cyclopropyl, 3,4-dimethylphenyl Increased steric bulk; target selectivity

Preparation Methods

Core Structure Formation via Condensation Reactions

The imidazo[1,2-b]pyridazine scaffold is typically synthesized through condensation between α-bromoketones and 3-amino-6-halopyridazines. For N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, this method begins with 3-amino-6-chloropyridazine (1 ) reacting with 2-bromo-1-(4-methylphenyl)propan-1-one (2 ) under mild basic conditions (e.g., NaHCO₃ in DMF at 80°C) . The halogen at position 6 of the pyridazine ring directs regioselective alkylation, ensuring the formation of the bicyclic imidazo[1,2-b]pyridazine core (3 ) (Yield: 72–85%) .

Key Reaction Parameters:

  • Solvent: Dimethylformamide (DMF) or ethyl acetate .

  • Temperature: 80–95°C .

  • Halogen Influence: Chlorine or fluorine at position 6 enhances nucleophilic substitution efficiency by deactivating competing nitrogen sites .

Functionalization via Nucleophilic Aromatic Substitution

After core formation, the chlorine at position 6 is replaced by the 3-methoxyphenyl carboxamide group. This involves two steps:

  • Conversion to 6-Amino Intermediate: The chlorine in 3 is displaced using ammonia or benzylamine under high-temperature aqueous conditions (130°C, 12–24 hours) .

  • Carboxamide Formation: The resulting amine reacts with 3-methoxybenzoyl chloride in tetrahydrofuran (THF) with triethylamine as a base, yielding the final product (Yield: 65–78%) .

Challenges:

  • Competing side reactions, such as over-alkylation, necessitate precise stoichiometric control .

  • Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while improving yields to 80–88% .

One-Pot Tandem Synthesis

A streamlined approach combines core formation and functionalization in a single reaction vessel. Starting with 3-amino-6-iodopyridazine (4 ), sequential treatment with α-bromoketone 2 and 3-methoxybenzamide in the presence of Pd(OAc)₂ and Xantphos facilitates Suzuki-Miyaura coupling (Yield: 58–62%) . This method avoids isolating intermediates but requires rigorous temperature control (60–70°C) to prevent byproduct formation .

Advantages:

  • Reduced purification steps.

  • Compatibility with diverse carboxamide substituents .

Bromination Followed by Cross-Coupling

An alternative route involves brominating the imidazo[1,2-b]pyridazine core at position 6 using N-bromosuccinimide (NBS) in ethyl acetate at 95°C . The resulting 6-bromo derivative (5 ) undergoes palladium-catalyzed coupling with 3-methoxyphenylboronic acid to install the aryl group, followed by aminolysis to introduce the carboxamide (Overall Yield: 50–55%) .

Optimization Insights:

  • Catalyst System: Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol (3:1) achieves optimal turnover .

  • Limitation: Lower yields compared to stepwise methods due to competing debromination .

Comparative Analysis of Synthesis Routes

MethodKey StepsYield (%)Time (Hours)AdvantagesLimitations
CondensationCore formation → Substitution72–8518–24High regioselectivityMulti-step purification required
One-Pot TandemCore + coupling in one vessel58–628–12Fewer intermediatesSensitive to temperature fluctuations
Bromination/CouplingBromination → Suzuki coupling50–5520–28Flexibility in aryl group selectionLow overall yield

Mechanistic Considerations

The regioselectivity of the initial condensation reaction hinges on electronic effects. Halogens at position 6 of the pyridazine ring reduce the nucleophilicity of the non-adjacent nitrogen, directing α-bromoketone alkylation to the desired site . Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., Cl, F) lower the activation energy for cyclization by 12–15 kJ/mol compared to unsubstituted pyridazines .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Core formation : Cyclocondensation of substituted pyridazine precursors with ketones or aldehydes under refluxing polar aprotic solvents (e.g., 1,2-dimethoxyethane) to form the imidazo[1,2-b]pyridazine scaffold .
  • Functionalization : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or amide coupling. Optimize yield by controlling temperature (60–100°C), solvent polarity (e.g., DMF), and stoichiometric ratios of reactants .
  • Purification : Use column chromatography or recrystallization to isolate the final product. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Essential techniques include:

  • NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on methoxy (-OCH₃) and carboxamide (-CONH-) proton signals .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) and detect impurities .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • X-ray crystallography : Resolve 3D conformation for target-binding studies (if crystalline) .

Q. What initial biological assays are suitable for evaluating kinase inhibitory activity?

  • Methodological Answer :

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, BRAF) with ATP-competitive ELISA or fluorescence-based assays. Measure IC₅₀ values at varying concentrations (1 nM–10 µM) .
  • Cell viability assays : Test anticancer potential in cancer cell lines (e.g., HCT-116, MCF-7) via MTT or CellTiter-Glo. Compare with positive controls (e.g., imatinib) .
  • Selectivity profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .

Advanced Research Questions

Q. How can researchers elucidate the compound’s binding mode with kinase targets?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with kinase hinge regions. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) in real time .
  • Cryo-EM/X-ray co-crystallography : Resolve compound-kinase complexes to identify critical hydrogen bonds or hydrophobic interactions .

Q. What structural modifications enhance selectivity against off-target kinases?

  • Methodological Answer :

  • SAR studies : Modify substituents systematically:
  • Replace the 3-methoxyphenyl group with bulkier substituents (e.g., cyclopropyl) to improve steric hindrance against off-target kinases .
  • Introduce electronegative groups (e.g., fluorine) at position 2-methyl to enhance hinge-region interactions .
  • Proteome-wide profiling : Use chemical proteomics (e.g., kinobeads) to identify off-target binding and refine design .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodological Answer :

  • Pharmacokinetic (PK) studies : Assess bioavailability, half-life, and tissue distribution in rodent models. Poor in vivo efficacy may stem from rapid metabolism or insufficient exposure .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. Modify the structure to block metabolic hotspots (e.g., methoxy demethylation) .
  • Tumor xenograft models : Compare efficacy in immune-deficient (e.g., nude mice) vs. syngeneic models to evaluate microenvironmental influences .

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